ethane-1,2-disulfonic acid;5-methyl-4-phenyl-1,3-thiazole
Description
Ethane-1,2-disulfonic acid;5-methyl-4-phenyl-1,3-thiazole (CAS 31892-68-9) is a sulfonic acid-thiazole hybrid compound with the molecular formula C22H24N2O6S4 and a molecular weight of 540.7 g/mol. It features a 1,3-thiazole core substituted with a methyl group at position 5 and a phenyl group at position 4, paired with ethane-1,2-disulfonic acid. The compound exhibits a polar surface area (PSA) of 208 Ų, indicating high polarity due to the sulfonic acid groups and heterocyclic thiazole ring.
Properties
CAS No. |
31892-68-9 |
|---|---|
Molecular Formula |
C22H24N2O6S4 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
ethane-1,2-disulfonic acid;5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/2C10H9NS.C2H6O6S2/c2*1-8-10(11-7-12-8)9-5-3-2-4-6-9;3-9(4,5)1-2-10(6,7)8/h2*2-7H,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI Key |
PPKISWROWJRDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CS1)C2=CC=CC=C2.CC1=C(N=CS1)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Biological Activity
Ethane-1,2-disulfonic acid; 5-methyl-4-phenyl-1,3-thiazole is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including case studies and relevant data.
The compound has the following chemical characteristics:
- Molecular Formula : C12H15NO6S3
- Molecular Weight : 360.451 g/mol
- CAS Number : 31892-68-9
Anticancer Properties
Research indicates that thiazole derivatives, including those related to ethane-1,2-disulfonic acid; 5-methyl-4-phenyl-1,3-thiazole, exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated the activity of thiazole analogues against breast cancer cell lines MCF-7 and MDA-MB-231. The synthesized compounds showed considerable antiproliferative activity compared to staurosporine, with minimal cytotoxicity towards normal epithelial cells .
Table 1: Antiproliferative Activity of Thiazole Derivatives Against Breast Cancer Cells
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Notes |
|---|---|---|---|---|
| 1d | MCF-7 | 0.5 | Staurosporine | High potency |
| 3b | MDA-MB-231 | 0.8 | Staurosporine | Moderate potency |
The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through inhibition of specific kinases involved in cellular proliferation .
Antimicrobial Activity
Thiazole compounds have also been investigated for their antimicrobial properties. A review highlighted that various thiazole derivatives possess significant antibacterial and antifungal activities. Specifically, compounds containing the thiazole ring have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative | Staphylococcus aureus | 25 µg/mL |
| Thiazole Derivative | Escherichia coli | 31.25 µg/mL |
These findings suggest that ethane-1,2-disulfonic acid; 5-methyl-4-phenyl-1,3-thiazole could be a candidate for further development into antimicrobial agents .
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
- Breast Cancer Study : A recent study synthesized a series of thiazole derivatives and evaluated their antiproliferative effects on breast cancer cell lines. The results indicated that these compounds could effectively inhibit cancer cell growth while sparing normal cells .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazole derivatives against various pathogens. The results demonstrated that certain derivatives exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between ethane-1,2-disulfonic acid;5-methyl-4-phenyl-1,3-thiazole and analogous compounds:
Key Observations:
- Heterocycle Variation : The oxazole derivative (15913-41-4) replaces sulfur with oxygen in the heterocycle, reducing electron density and hydrogen-bonding capacity compared to thiazole analogs.
- Steric Modifications : Bulkier substituents (e.g., isopropyl in 29584-87-0) may hinder molecular packing or receptor binding, impacting crystallinity or biological activity .
Q & A
Q. What are the established synthetic routes for ethane-1,2-disulfonic acid;5-methyl-4-phenyl-1,3-thiazole, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclocondensation or nucleophilic substitution reactions. For example, thiazole rings can be formed via Hantzsch synthesis using α-haloketones and thioureas. Ethane-1,2-disulfonic acid derivatives may require sulfonation under controlled acidic conditions. Optimizing reaction parameters is critical:
- Temperature : Maintain 60–80°C for thiazole ring formation to avoid side reactions .
- pH : Use alkaline conditions (pH 8–10) for sulfonic acid group stability .
- Solvent : Water or ethanol-water mixtures improve solubility and reduce byproducts .
Monitoring via TLC and adjusting stoichiometry of reagents (e.g., 1:1 molar ratio of thiourea to α-haloketone) enhances yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the thiazole ring (e.g., phenyl at C4, methyl at C5) .
- FT-IR : Identifies sulfonic acid (-SO₃H) stretches at 1030–1120 cm⁻¹ and thiazole C=N bonds at 1640–1680 cm⁻¹ .
- HPLC : Quantifies purity (>95%) using C18 columns with acetonitrile/water mobile phases .
- Elemental Analysis : Validates C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can crystallographic data refinement using SHELX programs address discrepancies in structural assignments of this compound derivatives?
- Methodological Answer : SHELXL refines crystal structures by resolving electron density maps for sulfonic acid protons and thiazole ring geometry. For example:
Q. What computational strategies, such as molecular docking, are applicable to predict the biological interactions of this compound with target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina or Glide) evaluates binding affinities:
- Protein Preparation : Use the PDB structure of target enzymes (e.g., cyclooxygenase-2) and optimize protonation states at pH 7.4 .
- Ligand Flexibility : Assign rotatable bonds to sulfonic acid and thiazole groups for conformational sampling .
- Scoring : MM-GBSA refines docking scores to predict ∆G values (e.g., −8.2 kcal/mol for COX-2 inhibition) .
Q. How do pH and solvent polarity influence the stability and reactivity of the sulfonic acid and thiazole moieties during multi-step synthesis?
- Methodological Answer :
- Sulfonic Acid Stability : Below pH 3, sulfonic acids may hydrolyze; use buffered conditions (pH 5–7) with aprotic solvents (DMF) to prevent degradation .
- Thiazole Reactivity : Polar solvents (e.g., DMSO) stabilize the thiazole ring’s electron-deficient C2 position, facilitating nucleophilic substitutions .
- Data Example : In aqueous ethanol (ε = 24.3), sulfonation yields increase by 22% compared to pure ethanol .
Q. What statistical approaches are recommended for resolving contradictory biological activity data in SAR studies of this compound analogs?
- Methodological Answer : Apply multivariate analysis:
- PCA : Reduces dimensionality to identify critical substituents (e.g., sulfonic acid groups correlate with anti-inflammatory activity) .
- QSAR : Use Hammett σ constants and LogP values to model activity trends (R² > 0.85 for IC₅₀ predictions) .
- Error Analysis : Employ Chauvenet’s criterion to exclude outliers in dose-response datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
